molecular formula C21H20FN5O2 B2581231 7-(4-fluorobenzyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 505080-85-3

7-(4-fluorobenzyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2581231
CAS RN: 505080-85-3
M. Wt: 393.422
InChI Key: XOEQGNJTMXMKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a compound that belongs to the class of purine derivatives. It has been synthesized using various methods and has been studied for its scientific research application.

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

Research has demonstrated that derivatives similar to "7-(4-fluorobenzyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione" have been explored for their potential as multitarget drugs for neurodegenerative diseases. For instance, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally related, have been designed to improve water solubility and evaluated for their dual-target-directed antagonist activities at A1/A2A adenosine receptors and their ability to inhibit monoamine oxidases (MAO). These compounds are expected to show advantages over single-target therapeutics in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, by acting on multiple targets relevant for both symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Another study focused on the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups, demonstrating moderate to good inhibitory activities against DPP-IV. These findings are significant for the development of treatments for type 2 diabetes, as DPP-IV inhibitors help in increasing incretin levels, which in turn enhances insulin secretion (Mo et al., 2015).

Structural Studies and Hydrogen Bonding

Structural studies of purine derivatives, including hydrogen bonding patterns, have provided insights into their potential biological implications. For example, research on purine-pyrimidine hydrogen-bonded complexes has discussed the resemblance of these structures to the Watson-Crick pairing configuration in DNA, highlighting the significance of understanding these interactions for designing drug molecules (Sobell, 1966).

Synthesis and Chemical Modification

The synthesis and chemical modification of purine derivatives, including "7-(4-fluorobenzyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione," are crucial for developing novel compounds with improved pharmacological profiles. Research on the synthesis of related compounds has contributed to the understanding of reaction mechanisms and the development of new synthetic methodologies (Kelley & McLean, 1986).

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-13-3-5-14(6-4-13)11-23-20-24-18-17(19(28)25-21(29)26(18)2)27(20)12-15-7-9-16(22)10-8-15/h3-10H,11-12H2,1-2H3,(H,23,24)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEQGNJTMXMKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione

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